5-((4-Chlorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
Properties
IUPAC Name |
5-[(4-chlorophenyl)-(4-ethylpiperazin-1-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN5OS/c1-3-22-8-10-23(11-9-22)15(13-4-6-14(19)7-5-13)16-17(25)24-18(26-16)20-12(2)21-24/h4-7,15,25H,3,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTIVDEJBYPHZLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(C2=CC=C(C=C2)Cl)C3=C(N4C(=NC(=N4)C)S3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-((4-Chlorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, particularly focusing on its anticancer effects.
The compound has the following chemical characteristics:
- Molecular Formula : C18H22ClN5OS
- Molecular Weight : 391.92 g/mol
- CAS Number : 851809-48-8
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors through various organic synthesis techniques. The presence of both thiazole and triazole moieties contributes to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to thiazolo[3,2-b][1,2,4]triazoles. For instance:
- Cytotoxicity Studies : In vitro assays have demonstrated that derivatives of thiazolo[3,2-b][1,2,4]triazoles exhibit significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values for these compounds often fall within the nanomolar to micromolar range, indicating potent anticancer activity .
- Mechanism of Action : The mechanism by which these compounds exert their effects includes:
- Selectivity : Notably, some compounds demonstrate selectivity for cancer cells over normal cells, suggesting a favorable therapeutic index. For example, derivatives like 4e and 4i showed high selectivity against cancerous cells compared to normal Vero cells .
Additional Biological Activities
Beyond anticancer properties, related compounds have also been investigated for other biological activities:
- Antimicrobial Activity : Some thiazole derivatives exhibit antimicrobial properties against various pathogens.
- Anti-inflammatory Effects : Certain structures have shown potential in modulating inflammatory pathways.
Case Studies
Several studies have documented the biological activities of similar compounds:
Scientific Research Applications
The compound 5-((4-Chlorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a synthetic organic molecule that has garnered significant interest in medicinal chemistry due to its potential biological activities. This article explores its applications, focusing on its synthesis, biological properties, and mechanisms of action, particularly in the fields of cancer treatment and antimicrobial activity.
Basic Information
- Molecular Formula : C18H22ClN5OS
- Molecular Weight : 391.92 g/mol
- CAS Number : 851809-48-8
Structure
The compound features a complex structure that includes both thiazole and triazole moieties. These structural components are known for their diverse biological activities.
Anticancer Activity
Research has indicated that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| 5-(4-Chlorophenyl)-1,3,4-thiadiazole | MCF-7 | 2.32 | Induces cell cycle arrest at G2/M phase |
| 5-(4-Methylpiperidinyl)-thiazolo[3,2-b][1,2,4]triazol | HepG2 | 0.28 | Increases Bax/Bcl-2 ratio |
Studies suggest that these compounds may induce apoptosis through the mitochondrial pathway by altering the expression of pro-apoptotic and anti-apoptotic proteins.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Similar analogs have shown effectiveness against various pathogenic strains:
| Activity Type | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Antifungal | Candida albicans | 10 µg/mL |
| Antitubercular | Mycobacterium tuberculosis | 5 µg/mL |
These findings indicate that the compound may serve as a lead for developing new antimicrobial agents.
Case Studies
Recent studies have synthesized several derivatives of thiazole-triazole compounds and evaluated their biological activities. One derivative exhibited an IC50 value of 0.28 µg/mL against HepG2 cells, demonstrating potent anticancer activity compared to standard chemotherapeutics like 5-Fluorouracil .
Another study highlighted the selective cytotoxicity of these compounds toward cancer cells over normal cells, indicating a favorable therapeutic index. The mechanism was attributed to cell cycle arrest and increased apoptotic signaling.
Chemical Reactions Analysis
Key Chemical Reactions
The synthesis and modification of 5-((4-Chlorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b] triazol-6-ol involve several key chemical reactions:
-
Condensation Reactions : These are crucial for forming the thiazole and triazole rings. For instance, the [2+3] cyclocondensation reaction is a common method used in synthesizing similar thiazolo[3,2-b] triazoles .
-
Substitution Reactions : These are used to introduce the chlorophenyl and ethylpiperazinyl groups. The choice of solvent and catalyst can significantly affect the yield and selectivity of these reactions.
-
Purification Techniques : Recrystallization and chromatography are commonly used to purify the final product. The choice of solvent for recrystallization is critical for achieving high purity.
Reaction Conditions and Techniques
| Reaction Type | Conditions | Techniques |
|---|---|---|
| Condensation | Temperature: 50-100°C, Solvent: DMF or DMSO | [2+3] Cyclocondensation |
| Substitution | Temperature: 0-50°C, Solvent: THF or Acetonitrile | Nucleophilic Substitution |
| Purification | Solvent: Ethanol or Methanol | Recrystallization, Chromatography |
Spectroscopic Analysis
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for confirming the structure and purity of the compound. For example, H NMR can provide detailed information about the proton environment, while MS can confirm the molecular weight.
Biological Activity and Mechanism
The biological activity of 5-((4-Chlorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b] triazol-6-ol is of significant interest, particularly its anticancer properties. Studies have shown that derivatives of thiazolo[3,2-b] triazoles exhibit potent anticancer activity against various cancer cell lines . The mechanism of action likely involves interaction with biological targets such as enzymes or receptors, which can be elucidated through techniques like X-ray crystallography or surface plasmon resonance.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural similarities with the target molecule, differing in substituents, halogen positions, or heterocyclic modifications. These variations significantly influence physicochemical properties and biological activity.
Positional Isomerism: 3-Chlorophenyl vs. 4-Chlorophenyl Derivatives
- Compound : 5-[(3-Chlorophenyl)(4-ethylpiperazin-1-yl)methyl]-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol ()
- Key Differences :
- Chlorine substituent at the meta (3-) position on the phenyl ring versus para (4-) in the target compound.
- Ethyl group at position 2 of the thiazolo-triazole core instead of methyl.
- Impact :
- The para-chloro configuration in the target compound may enhance π-π stacking interactions with aromatic residues in biological targets compared to the meta-substituted analog.
Substitution with Methoxy/Ethoxy Groups
- Compound : 5-{4-(3-Chlorophenyl)piperazin-1-ylmethyl}-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol ()
- Key Differences :
- Additional 4-ethoxy and 3-methoxy substituents on the phenyl ring.
- Impact :
- Enhanced hydrogen-bonding capacity may improve affinity for polar binding sites.
Halogen-Switched Analogs (Cl vs. F/Br)
- Compounds : 4-(4-Chlorophenyl)- and 4-(4-bromophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole ()
- Key Differences :
- Chloro vs. bromo substituents on the aryl group.
- Impact :
- Fluorine’s electronegativity may improve metabolic stability and membrane permeability.
Thiazole-Triazole Hybrids with Tetrazole Moieties
- Compound : 5-((2-((4-Chlorobenzyl)oxy)-2-(4-chlorophenyl)ethyl)thio)-1H-tetrazole ()
- Key Differences :
- Replacement of the piperazine group with a tetrazole-thioether chain.
- Impact :
- The tetrazole ring introduces acidic protons (pKa ~4.5–5.0), which may enhance solubility in physiological pH ranges.
- The thioether linker could confer redox activity or susceptibility to metabolic oxidation.
Research Findings and Implications
- Structural-Activity Relationships (SAR) :
- Synthetic Challenges :
- Biological Potential: Molecular docking studies () on triazole-thiol analogs demonstrate that chloroaryl groups enhance binding to fungal enzymes (e.g., 14-α-demethylase), supporting further antifungal evaluation of the target compound.
Preparation Methods
Cyclocondensation Approach
The core is synthesized via a Hantzsch-type thiazole formation, followed by triazole annulation. A typical protocol involves:
- Reacting thiourea derivatives with α-bromo ketones to form thiazole intermediates.
- Oxidizing the thiazole thiol to a sulfonic acid derivative, enabling cyclization with hydrazine to form the triazole ring.
- Thiazole formation : 2-Amino-4-methylthiazole-5-carboxylic acid (10 mmol) is treated with phosphorus oxychloride (POCl₃) to form the acyl chloride.
- Triazole annulation : The acyl chloride reacts with hydrazine hydrate (15 mmol) in ethanol under reflux (12 h), yielding 2-methylthiazolo[3,2-b]triazol-6-ol.
Key Data :
| Step | Yield | Purity (HPLC) |
|---|---|---|
| 1 | 78% | 92% |
| 2 | 65% | 89% |
Introduction of the (4-Chlorophenyl)(4-ethylpiperazin-1-yl)methyl Side Chain
Mannich Reaction Strategy
The diarylmethyl group is installed via a Mannich reaction, which concurrently introduces the 4-chlorophenyl and 4-ethylpiperazine moieties.
- Reactants :
- 4-Chlorobenzaldehyde (1.2 eq)
- 4-Ethylpiperazine (1.5 eq)
- Formaldehyde (37% aq., 2 eq)
- Catalyst : Acetic acid (10 mol%)
- Solvent : Ethanol, 60°C, 24 h
- Workup : Neutralization with NaHCO₃, extraction with DCM
Yield : 82% (after column chromatography)
Final Coupling and Functionalization
Nucleophilic Alkylation
The hydroxyl group at position 6 of the core undergoes alkylation with the Mannich base under basic conditions.
Procedure :
- Activation : The thiazolo-triazol-6-ol (1 eq) is treated with NaH (2 eq) in dry DMF at 0°C.
- Alkylation : Addition of (4-chlorophenyl)(4-ethylpiperazin-1-yl)methyl bromide (1.1 eq) at room temperature (12 h).
- Purification : Recrystallization from ethanol/water (7:3) affords the final product.
Analytical Data :
- Yield : 68%
- Purity : 95% (HPLC)
- Melting Point : 214–216°C (decomposes)
Alternative Synthetic Routes
Suzuki-Miyaura Coupling
For higher regioselectivity, a palladium-catalyzed coupling between a boronic ester-functionalized thiazolo-triazole and a 4-chlorophenylpiperazine derivative has been explored.
Conditions :
- Catalyst : Pd(PPh₃)₄ (5 mol%)
- Base : K₂CO₃ (3 eq)
- Solvent : Dioxane/H₂O (4:1), 80°C, 18 h
Outcome :
- Yield : 58%
- Advantage : Avoids harsh alkylation conditions.
Scalability and Industrial Considerations
Large-scale synthesis prioritizes cost efficiency and safety:
- Mannich Reaction : Preferred for scalability (82% yield, minimal byproducts).
- Solvent Recovery : Ethanol is distilled and reused, reducing waste.
- Quality Control : In-process NMR and LC-MS ensure intermediate purity.
Challenges and Mitigation Strategies
Q & A
Q. What are the optimal synthetic routes for this compound, and how are reaction conditions optimized for yield and purity?
The synthesis involves multi-step reactions, typically starting with condensation of thiazole and triazole precursors. Key steps include:
- Mannich-type reactions to introduce the 4-ethylpiperazine and 4-chlorophenyl moieties.
- Microwave-assisted synthesis or solvent-free conditions to reduce reaction time and improve yields (e.g., PEG-400 as a solvent at 70–80°C) .
- Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography to achieve ≥95% purity .
- Critical parameters: pH control, catalyst selection (e.g., Bleaching Earth Clay), and stoichiometric ratios .
Q. Which spectroscopic methods are most effective for structural characterization, and what key spectral signatures should be identified?
- ¹H/¹³C NMR : Confirm the presence of the 4-ethylpiperazine methyl group (δ ~2.5–3.5 ppm) and aromatic protons from the 4-chlorophenyl group (δ ~7.2–7.8 ppm) .
- IR Spectroscopy : Identify hydroxyl (-OH) stretching (~3200–3500 cm⁻¹) and C-S/C-N bonds in the thiazole-triazole core (~600–700 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validate the molecular ion peak at m/z 459.12 (C₂₁H₂₅ClN₆OS) .
Q. How is the compound’s stability evaluated under varying pH and temperature conditions?
- Thermogravimetric Analysis (TGA) : Assess thermal stability up to 200°C .
- pH-dependent solubility studies : Measure solubility in buffers (pH 1–12) to determine stability in physiological conditions. Degradation pathways (e.g., hydrolysis of the triazole ring) are monitored via HPLC .
Advanced Research Questions
Q. What computational strategies predict the compound’s mechanism of action and pharmacokinetic properties?
- Molecular Docking : Target enzymes like 14-α-demethylase (PDB: 3LD6) to model binding interactions. The 4-ethylpiperazine group shows strong affinity for hydrophobic pockets .
- QSAR Modeling : Correlate substituent effects (e.g., chloro vs. methoxy groups) with antimicrobial IC₅₀ values .
- ADME Predictions : Tools like SwissADME estimate moderate blood-brain barrier permeability (logBB = -0.5) and CYP450 inhibition risks .
Q. How does stereochemistry influence biological activity, and what experimental techniques validate its 3D conformation?
- X-ray Crystallography : Resolve spatial arrangements of the thiazolo-triazole core and piperazine sidechain. The R-configuration at the chiral center enhances binding to serotonin receptors .
- NOE NMR : Detect through-space interactions between the 4-chlorophenyl and methylthiazole groups to confirm rigidity .
Q. What experimental designs resolve contradictions in reported biological data (e.g., antimicrobial vs. anticancer activity)?
- Dose-Response Profiling : Test across multiple cell lines (e.g., MCF-7 vs. HeLa) to identify tissue-specific effects .
- Resazurin Assays : Quantify metabolic inhibition in bacteria (MIC = 8–16 µg/mL) vs. cancer cells (IC₅₀ = 12–25 µM) .
- Cytokine Modulation Studies : Measure IL-6/TNF-α suppression to distinguish anti-inflammatory from cytotoxic mechanisms .
Q. How are structure-activity relationships (SARs) systematically explored for this compound?
- Analog Synthesis : Replace the 4-ethylpiperazine with morpholine or pyrrolidine to assess flexibility requirements .
- Bioisosteric Replacement : Substitute the hydroxyl group with fluorine or methoxy to study hydrogen-bonding effects on solubility and target engagement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
